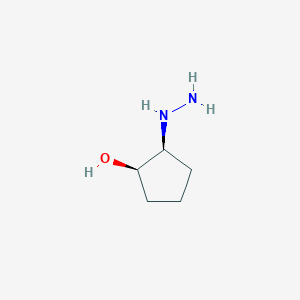
Cis-2-hydrazinylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-hydrazinylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydrazinyl group and a hydroxyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-hydrazinylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cis-2-hydrazinylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed under basic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamines.
Substitution: Cyclopentyl ethers and halides.
Scientific Research Applications
Cis-2-hydrazinylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-hydrazinylcyclopentan-1-ol involves its interaction with molecular targets through its hydrazinyl and hydroxyl groups. These functional groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cis-2-hydrazinylcyclohexan-1-ol: Similar structure but with a six-membered ring.
Trans-2-hydrazinylcyclopentan-1-ol: Similar structure but with a trans configuration.
2-hydrazinylcyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
Cis-2-hydrazinylcyclopentan-1-ol is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer or other similar compounds.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1R,2S)-2-hydrazinylcyclopentan-1-ol |
InChI |
InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1 |
InChI Key |
AVNLGJQEAPPVNR-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)NN |
Canonical SMILES |
C1CC(C(C1)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















